4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
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Overview
Description
4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and a propanoyl linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the methoxy group at the 7-position.
The next step involves the acylation of the indole derivative with 3-bromopropanoic acid to form the propanoyl linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide byproduct.
Finally, the benzoic acid moiety is introduced through an amide coupling reaction between the propanoyl-indole intermediate and 4-aminomethylbenzoic acid. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanoyl linkage can be reduced to a hydroxyl group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of 4-({[3-(7-hydroxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid.
Reduction: Formation of 4-({[3-(7-methoxy-1H-indol-1-yl)propanol]amino}methyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression . The methoxy group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid: Lacks the methoxy group, which may result in different biological activities and binding affinities.
4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid: The methoxy group is positioned differently, potentially altering its interaction with molecular targets.
4-({[3-(7-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid: Contains an acetyl group instead of a propanoyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
The unique combination of the methoxy-substituted indole moiety, the propanoyl linkage, and the benzoic acid group in 4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid contributes to its distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20N2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[[3-(7-methoxyindol-1-yl)propanoylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H20N2O4/c1-26-17-4-2-3-15-9-11-22(19(15)17)12-10-18(23)21-13-14-5-7-16(8-6-14)20(24)25/h2-9,11H,10,12-13H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
QFROLQWPZKQYCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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